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molecular formula C15H15NO2 B8517793 Benzamide, 2-(hydroxyphenylmethyl)-N-methyl- CAS No. 15496-40-9

Benzamide, 2-(hydroxyphenylmethyl)-N-methyl-

Cat. No. B8517793
M. Wt: 241.28 g/mol
InChI Key: YGIVKSWGPPNNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04175191

Procedure details

To a flask equiped with a stirrer, dropping funnel, condenser and gas inlet tube maintained under a nitrogen atmosphere there is added at room temperature 67.5 g. (0.5 mole) N-methyl benzamide and 1200 ml. dry tetrahydrofuran. The reaction flask is immersed in an ice bath and cooled to an internal temperature of 5° C. Stirring is initiated and 688 ml. of 1.6 M. n-butyl lithium (1.1 mole) in hexane is added dropwise over about 1 hour maintaining temperature below 8° C. The resulting dilithio salt is stirred at 5° C. for an additional hour and then a solution of 58.5 g. (0.55 mole) of benzaldehyde in 500 ml. tetrahydrofuran is added dropwise in about 1 hour maintaining the temperature between -10° to +10° C. The resulting mixture is stirred at 5° C. for 1 hour longer and 300 ml. of saturated ammonium chloride is added maintaining the temperature at about 10° C. The layers are separated and the organic phase dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to give α-hydroxy-N-methyl-α-phenyl-o-toluamide.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
1.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
dilithio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.55 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C([Li])CCC.[CH:16](=[O:23])[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.[Cl-].[NH4+]>CCCCCC.O1CCCC1>[OH:23][CH:16]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:5]1[C:4]([C:3]([NH:2][CH3:1])=[O:10])=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
CNC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
1.1 mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
dilithio
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.55 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask equiped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
maintained under a nitrogen atmosphere
ADDITION
Type
ADDITION
Details
there is added at room temperature 67.5 g
CUSTOM
Type
CUSTOM
Details
The reaction flask is immersed in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
maintaining temperature below 8° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between -10° to +10° C
STIRRING
Type
STIRRING
Details
The resulting mixture is stirred at 5° C. for 1 hour longer
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at about 10° C
CUSTOM
Type
CUSTOM
Details
The layers are separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC(C=1C(=CC=CC1)C(=O)NC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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